molecular formula C24H21N3O5S2 B382925 Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate CAS No. 379236-63-2

Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate

Cat. No.: B382925
CAS No.: 379236-63-2
M. Wt: 495.6g/mol
InChI Key: LLTZFNMGCZAKOT-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.6g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate, identified by its CAS number 299904-95-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following:

  • Molecular Formula : C18H13N O4 S2
  • Molecular Weight : 371.43 g/mol
  • SMILES Notation : OC(=O)c1cccc(c1)c2oc(\C=C\3/SC(=S)N(CC=C)C3=O)cc2

This structure incorporates various functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thieno[2,3-d]pyrimidine derivatives and subsequent modifications to introduce the furan and benzoate moieties. The specific synthetic pathways often utilize reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and other coupling agents to facilitate amide bond formation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : In vitro studies have shown that derivatives containing thieno[2,3-d]pyrimidine structures possess moderate to excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    CompoundBacterial StrainZone of Inhibition (mm)
    Compound AS. aureus15
    Compound BE. coli12

Antifungal Activity

The antifungal efficacy of similar compounds has also been documented, with notable activity against fungi such as Candida albicans and Aspergillus niger. The mechanism is believed to involve disruption of fungal cell wall synthesis .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example:

  • Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer)
    Cell LineIC50 (µM)
    MCF720
    HeLa15

These findings indicate a promising avenue for further research into its potential as an anti-cancer agent .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A study demonstrated that modified thieno[2,3-d]pyrimidine derivatives could overcome resistance in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating resistant infections .
  • Fungicidal Applications : Another case study reported the successful application of related compounds in agricultural settings, where they were used to control fungal pathogens in crops, showcasing their utility beyond medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate, and how can purity be validated?

  • Methodology :

  • Stepwise synthesis : Begin with constructing the thieno[2,3-d]pyrimidin-4-one core via cyclization of substituted thioureas with α,β-unsaturated ketones. Introduce the prop-2-enyl group via nucleophilic substitution or Mitsunobu reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water).
  • Purity validation : Employ HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to achieve ≥98% purity .

Q. How can the structure of this compound be rigorously characterized?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Mass spectrometry (ESI-TOF) for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction to resolve bond lengths, angles, and spatial arrangement of the furan-thienopyrimidine hybrid structure .
    • Key metrics : Compare experimental NMR shifts (e.g., furan C-2 proton at δ 6.2–6.5 ppm) with computational models (DFT/B3LYP) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Approach :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antioxidant activity : Assess radical scavenging (DPPH/ABTS assays) and total phenolic content (Folin-Ciocalteu method) .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s mechanism of action in kinase inhibition?

  • Experimental design :

  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and inhibition constants (Ki) .
  • Molecular docking : Perform in silico simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with ATP-binding pockets) .
  • Cellular validation : Combine Western blotting (phosphorylation status of downstream targets) with siRNA knockdown to confirm target specificity .

Q. What methodologies address stability and degradation under environmental or physiological conditions?

  • Stability protocols :

  • Hydrolytic stability : Incubate in buffers (pH 1–9) at 37°C, monitor degradation via LC-MS/MS. Identify hydrolytic cleavage sites (e.g., ester or amide bonds) .
  • Photodegradation : Expose to UV-Vis light (300–800 nm) in a solar simulator; quantify degradation products using HRMS .
    • Accelerated stability testing : Store at 40°C/75% RH for 6 months; assess crystallinity changes via PXRD .

Q. How should contradictory data in biological activity or synthetic yields be resolved?

  • Troubleshooting :

  • Replication : Repeat experiments with stricter controls (e.g., anhydrous conditions for moisture-sensitive steps) .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability in synthetic yields or IC50 values .
  • Advanced analytics : Use 2D NMR (HSQC, HMBC) to confirm structural integrity if unexpected bioactivity arises .

Properties

IUPAC Name

methyl 4-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-4-11-27-22(29)20-17(18-10-5-14(2)32-18)12-33-21(20)26-24(27)34-13-19(28)25-16-8-6-15(7-9-16)23(30)31-3/h4-10,12H,1,11,13H2,2-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTZFNMGCZAKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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